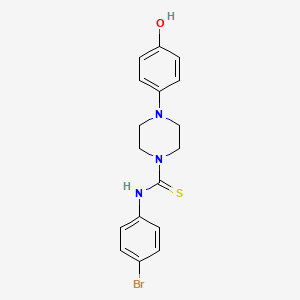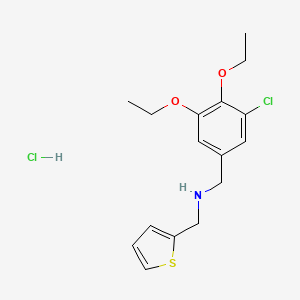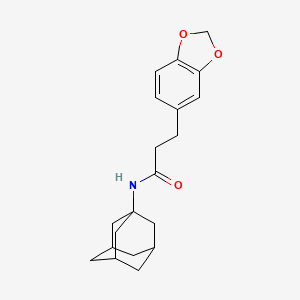
1-acetyl-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-acetyl-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins are anti-apoptotic and are overexpressed in many cancers, making them a promising target for cancer therapy. ABT-199 has shown significant efficacy in preclinical studies and clinical trials for the treatment of various hematological malignancies.
Mécanisme D'action
1-acetyl-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide selectively binds to the hydrophobic groove of BCL-2 proteins, preventing their anti-apoptotic function and inducing apoptosis in cancer cells. This mechanism of action is highly specific to BCL-2 proteins, sparing other proteins involved in apoptosis and reducing the likelihood of off-target effects.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells while sparing normal cells, leading to a favorable toxicity profile. In clinical trials, this compound has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL, AML, and NHL. However, some patients may develop resistance to this compound, highlighting the need for further research into combination therapies and biomarkers of response.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide is a highly specific and potent inhibitor of BCL-2 proteins, making it a valuable tool for studying the role of BCL-2 proteins in cancer biology. However, its complex synthesis and high cost may limit its widespread use in laboratory experiments. Additionally, the selectivity of this compound for BCL-2 proteins may limit its ability to target other anti-apoptotic proteins that contribute to cancer cell survival.
Orientations Futures
Future research into 1-acetyl-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide and other BCL-2 inhibitors may focus on optimizing dosing regimens, identifying biomarkers of response, and developing combination therapies to overcome resistance. Additionally, the role of BCL-2 proteins in other diseases such as neurodegeneration and autoimmune disorders may be explored. The development of new BCL-2 inhibitors with improved pharmacological properties may also expand the therapeutic potential of this class of drugs.
Applications De Recherche Scientifique
1-acetyl-N-(3,4-dimethoxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in hematological malignancies such as chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL). Preclinical studies have shown that this compound induces apoptosis in cancer cells by selectively inhibiting BCL-2 proteins, leading to tumor regression and improved survival rates in animal models.
Propriétés
IUPAC Name |
1-acetyl-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-12(20)19-8-6-14(7-9-19)17(21)18-11-13-4-5-15(22-2)16(10-13)23-3/h4-5,10,14H,6-9,11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVSZFUENWOKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4685802.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4685810.png)

![N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4685818.png)
![N-[4-(aminocarbonyl)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide](/img/structure/B4685824.png)
![ethyl 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4685832.png)
![2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride](/img/structure/B4685834.png)
![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4685836.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4685838.png)
![1-ethyl-N-(3-methoxyphenyl)-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B4685854.png)
![methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]amino}benzoate](/img/structure/B4685861.png)


